![molecular formula C30H20N2O7S2 B2648828 Quinolin-8-yl 4-{4-[(quinolin-8-yloxy)sulfonyl]phenoxy}benzene-1-sulfonate CAS No. 2361709-73-9](/img/structure/B2648828.png)

Quinolin-8-yl 4-{4-[(quinolin-8-yloxy)sulfonyl]phenoxy}benzene-1-sulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

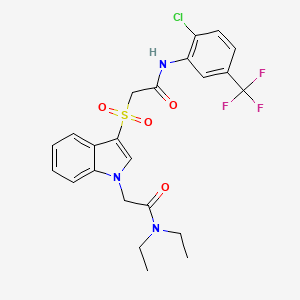

Quinolin-8-yl 4-{4-[(quinolin-8-yloxy)sulfonyl]phenoxy}benzene-1-sulfonate, also known as QS-11, is a synthetic compound that has been widely studied for its potential applications in scientific research. This molecule is a small molecule inhibitor of the ABC transporter, P-glycoprotein, which is involved in the efflux of various drugs and toxins from cells. QS-11 has been shown to enhance the effectiveness of chemotherapy drugs, and has potential applications in cancer research.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Chemical Properties

Quinolin-8-yl derivatives, including sulfonamide compounds, are synthesized through various chemical reactions that offer environmental and safety benefits. For example, a method involving copper(II)-catalyzed remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives utilizes stable and safe sodium sulfinates as sulfide sources. This process results in N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives with moderate to high yields, presenting a less odorous and more environmentally friendly approach compared to traditional methods (Xia et al., 2016).

Antiproliferative and Anticancer Activities

Several studies have shown the potential anticancer and antiproliferative activities of quinolin-8-yl derivatives. The compounds exhibit significant effects in inhibiting the growth of various cancer cell lines, highlighting their potential as novel PI3K inhibitors and anticancer agents. For instance, certain derivatives have shown potent antiproliferative activities in vitro against human cancer cell lines, such as A549, HCT-116, U-87 MG, and KB, with the SAR indicating promising leads for further investigation as anticancer drugs (Shao et al., 2014).

Pro-apoptotic Effects

Compounds bearing the quinolin-8-yl sulfonamide fragment have shown to significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes in various cancer cell lines, such as human hepatocellular (HepG2), breast (MCF-7), and colon (Colo-205) cancer cell lines. This suggests that activation of apoptotic genes may be mediated by activation of p38, illustrating the therapeutic potential of these compounds in cancer treatment (Cumaoğlu et al., 2015).

Novel Synthetic Approaches and Antimicrobial Evaluation

Innovative synthetic methods have been developed for quinoline derivatives, demonstrating their versatility in chemical synthesis and potential in therapeutic applications. For instance, green synthesis approaches have led to novel quinoxaline sulfonamides with demonstrated antibacterial activity, showcasing the application of quinoline derivatives in addressing antimicrobial resistance (Alavi et al., 2017).

Eigenschaften

IUPAC Name |

quinolin-8-yl 4-(4-quinolin-8-yloxysulfonylphenoxy)benzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20N2O7S2/c33-40(34,38-27-9-1-5-21-7-3-19-31-29(21)27)25-15-11-23(12-16-25)37-24-13-17-26(18-14-24)41(35,36)39-28-10-2-6-22-8-4-20-32-30(22)28/h1-20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOIVTMXSTZVQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OS(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)S(=O)(=O)OC5=CC=CC6=C5N=CC=C6)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20N2O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-((2-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2648746.png)

![(2E)-2-[[(4-methoxyphenyl)methylamino]methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2648748.png)

![8-(2,4-dimethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2648749.png)

![9-(benzo[d][1,3]dioxol-5-yl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2648750.png)

![1'-Methylspiro[chromane-2,4'-piperidin]-4-amine dihydrochloride](/img/structure/B2648751.png)

![Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2648752.png)

![2,2,2-trifluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-7-yl]acetamide](/img/structure/B2648755.png)

![2-(Benzylthio)-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B2648758.png)

![(1R,2S,9S,10S,11R,14S,15S,18S,23R,24S)-10,17-Dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-20-one](/img/structure/B2648759.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2648765.png)

![N-(4-{3-[(tert-butylamino)sulfonyl]-4-methylphenyl}-3-methylisoxazol-5-yl)acetamide](/img/structure/B2648767.png)